molecular formula C14H22N2OSi B13688580 1-[(4-Tetrahydropyranyl)methyl]-4-[(trimethylsilyl)ethynyl]pyrazole

1-[(4-Tetrahydropyranyl)methyl]-4-[(trimethylsilyl)ethynyl]pyrazole

Cat. No.: B13688580
M. Wt: 262.42 g/mol
InChI Key: FFICEDJNJLHHFX-UHFFFAOYSA-N
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Description

1-[(4-Tetrahydropyranyl)methyl]-4-[(trimethylsilyl)ethynyl]pyrazole is a complex organic compound that features a pyrazole ring substituted with a tetrahydropyranyl group and a trimethylsilyl-ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Tetrahydropyranyl)methyl]-4-[(trimethylsilyl)ethynyl]pyrazole typically involves multiple steps. One common approach is the reaction of a pyrazole derivative with a tetrahydropyranyl-protected alcohol and a trimethylsilyl-ethynyl reagent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Tetrahydropyranyl)methyl]-4-[(trimethylsilyl)ethynyl]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the tetrahydropyranyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

1-[(4-Tetrahydropyranyl)methyl]-4-[(trimethylsilyl)ethynyl]pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Tetrahydropyranyl)methyl]-4-[(trimethylsilyl)ethynyl]pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole: Similar structure with a boron-containing group.

    4-Ethynyl-1-methyl-1H-pyrazole: Lacks the tetrahydropyranyl group but has a similar ethynyl substitution.

Uniqueness

1-[(4-Tetrahydropyranyl)methyl]-4-[(trimethylsilyl)ethynyl]pyrazole is unique due to the presence of both the tetrahydropyranyl and trimethylsilyl-ethynyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C14H22N2OSi

Molecular Weight

262.42 g/mol

IUPAC Name

trimethyl-[2-[1-(oxan-4-ylmethyl)pyrazol-4-yl]ethynyl]silane

InChI

InChI=1S/C14H22N2OSi/c1-18(2,3)9-6-14-10-15-16(12-14)11-13-4-7-17-8-5-13/h10,12-13H,4-5,7-8,11H2,1-3H3

InChI Key

FFICEDJNJLHHFX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CN(N=C1)CC2CCOCC2

Origin of Product

United States

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